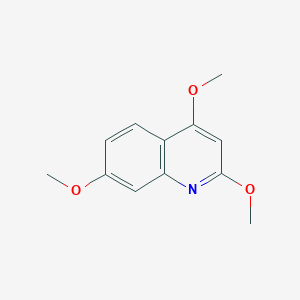
2,4,7-Trimethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-Trimethoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trimethoxyquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as the primary reactants. The reaction proceeds through the formation of acrolein, followed by cyclization and oxidation steps . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Trimethoxyquinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides, alkylating agents.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Tetrahydroquinoline derivatives (reduction)
- Substituted quinolines (substitution)
Scientific Research Applications
2,4,7-Trimethoxyquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,7-Trimethoxyquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting topoisomerase, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
- 2,4,6-Trimethoxyquinoline
- 2,4,8-Trimethoxyquinoline
- 2,4,7-Trimethoxyisoquinoline
Comparison: 2,4,7-Trimethoxyquinoline is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to 2,4,6-Trimethoxyquinoline and 2,4,8-Trimethoxyquinoline, the 2,4,7-isomer exhibits different electronic and steric effects, leading to variations in its interaction with molecular targets . Additionally, 2,4,7-Trimethoxyisoquinoline, while structurally similar, belongs to the isoquinoline family and has distinct properties and applications .
Properties
CAS No. |
51179-17-0 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2,4,7-trimethoxyquinoline |
InChI |
InChI=1S/C12H13NO3/c1-14-8-4-5-9-10(6-8)13-12(16-3)7-11(9)15-2/h4-7H,1-3H3 |
InChI Key |
XUYSBGBDEVKTKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



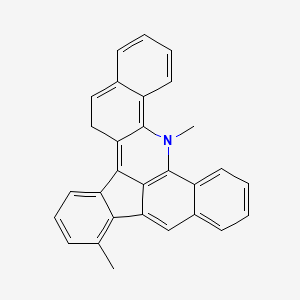
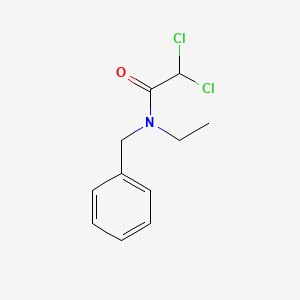
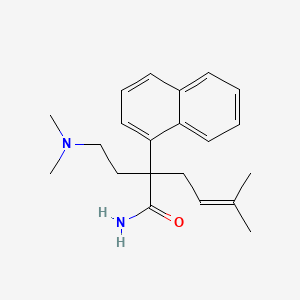

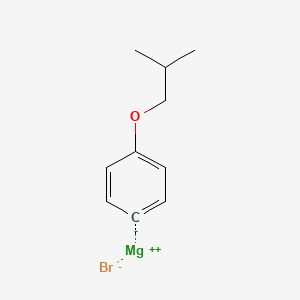
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
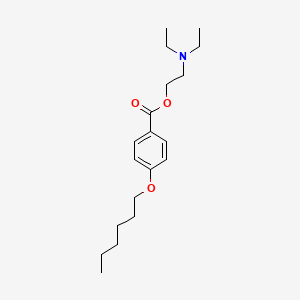
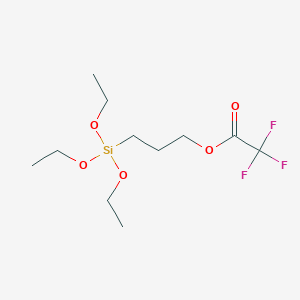
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
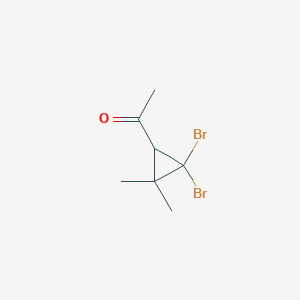
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)
